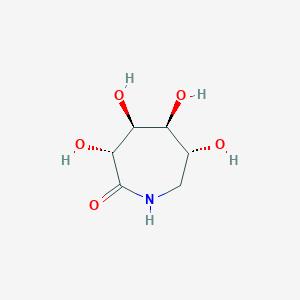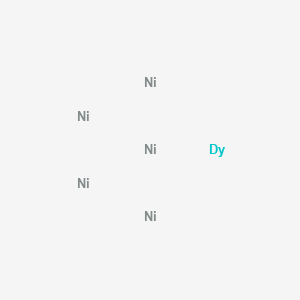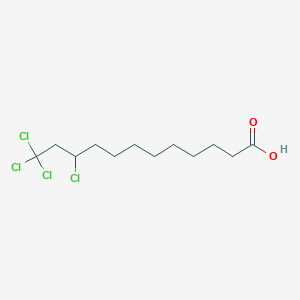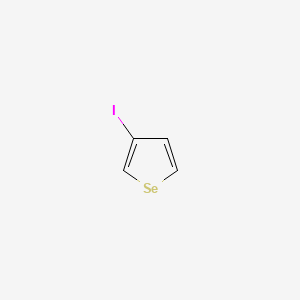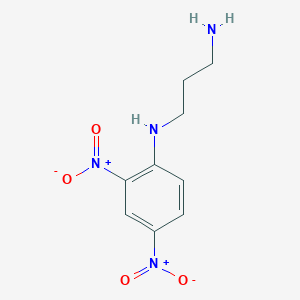
1,3-Propanediamine, N-(2,4-dinitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediamine, N-(2,4-dinitrophenyl)- is a chemical compound with the molecular formula C9H12N4O4 It is known for its distinctive structure, which includes a 2,4-dinitrophenyl group attached to a 1,3-propanediamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-(2,4-dinitrophenyl)- typically involves the reaction of 1,3-propanediamine with 2,4-dinitrochlorobenzene. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is usually stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 1,3-Propanediamine, N-(2,4-dinitrophenyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
1,3-Propanediamine, N-(2,4-dinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1,3-Propanediamine, N-(2,4-dinitrophenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,3-Propanediamine, N-(2,4-dinitrophenyl)- involves its interaction with specific molecular targets. The compound’s nitro groups can participate in redox reactions, affecting cellular oxidative processes. Additionally, the compound may interact with enzymes and proteins, influencing their activity and function. The exact molecular pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-
- 1,3-Propanediamine, N1-(2,4-dinitrophenyl)-
- 1,3-Propanediamine, N,N-dimethyl-
Uniqueness
1,3-Propanediamine, N-(2,4-dinitrophenyl)- is unique due to its specific substitution pattern and the presence of the 2,4-dinitrophenyl group. This structural feature imparts distinct chemical reactivity and potential applications compared to other similar compounds. The presence of nitro groups also enhances its ability to participate in redox reactions, making it valuable in various research and industrial contexts.
特性
CAS番号 |
23920-00-5 |
|---|---|
分子式 |
C9H12N4O4 |
分子量 |
240.22 g/mol |
IUPAC名 |
N'-(2,4-dinitrophenyl)propane-1,3-diamine |
InChI |
InChI=1S/C9H12N4O4/c10-4-1-5-11-8-3-2-7(12(14)15)6-9(8)13(16)17/h2-3,6,11H,1,4-5,10H2 |
InChIキー |
WQYQCAZWHZNUGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


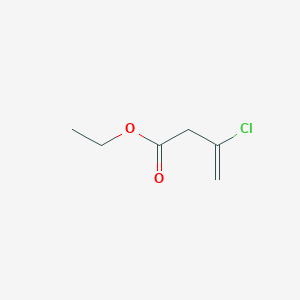

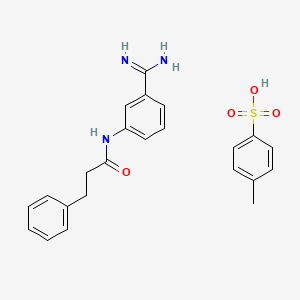
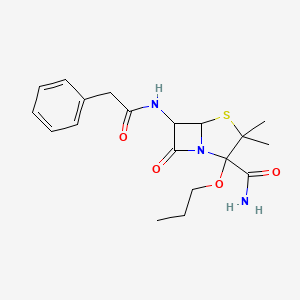
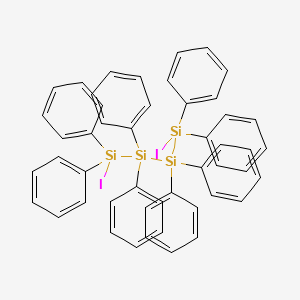

![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)

